4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid

Integrin Antagonism Medicinal Chemistry SAR

Secure a versatile 1,2,4-oxadiazole building block with a critical 3-propyl substitution pattern for αvβ3 integrin antagonist programs and larvicide SAR. The bifunctional design combines a metabolically stable heterocyclic core with a reactive butanoic acid linker for rapid amide-based library synthesis. This compound enables bioisosteric replacement of labile esters/amides to improve PK profiles. Available in research quantities with ≥98% purity; contact us for bulk pricing and custom synthesis.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
CAS No. 1153313-94-0
Cat. No. B1461484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid
CAS1153313-94-0
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCCC1=NOC(=N1)CCCC(=O)O
InChIInChI=1S/C9H14N2O3/c1-2-4-7-10-8(14-11-7)5-3-6-9(12)13/h2-6H2,1H3,(H,12,13)
InChIKeyIUYDTYGTSNWBNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic Acid: Key Intermediate & Chemical Profile


4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS 1153313-94-0) is a heterocyclic building block featuring a 1,2,4-oxadiazole core . It is a solid with a molecular weight of 198.22 g/mol [1] and is primarily utilized as a key intermediate in medicinal chemistry and chemical biology research .

4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic Acid Procurement: Why a 1,2,4-Oxadiazole Is Not an Interchangeable Commodity


The 1,2,4-oxadiazole scaffold, while common, is not a monolithic class. Subtle variations in ring substitution and the length/nature of the pendant carboxylic acid chain profoundly impact target binding, physicochemical properties, and downstream synthetic utility [1]. For instance, the 3-propyl group on this compound distinguishes it from other analogs with different alkyl or aryl substitutions, which is critical for specific structure-activity relationships (SAR) in programs targeting integrins [2] or insect larvicidal pathways [3]. The butanoic acid linker, as opposed to a propanoic acid linker, also influences molecular flexibility and target engagement [4].

Quantitative Differentiation Evidence for 4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic Acid


Integrin αvβ3 Antagonism: β-Substituted 1,2,4-Oxadiazole Butanoic Acids as a Privileged Scaffold

The β-substituted 1,2,4-oxadiazole butanoic acid scaffold, which encompasses this compound, has been identified as a privileged framework for potent and selective αvβ3 integrin antagonism, showing clear differentiation from other integrin targets [1]. While individual IC50 or Ki values are not disclosed for the exact compound, the series demonstrates high selectivity for αvβ3 over αIIbβ3 and modest selectivity over αvβ1 and αvβ6 [1].

Integrin Antagonism Medicinal Chemistry SAR

Larvicidal Activity: Structural Basis for Enhanced Potency in Aedes aegypti Models

Quantitative structure-activity relationship (QSAR) studies on a related series of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids reveal that the nature of the 3-substituent on the oxadiazole ring is a critical determinant of larvicidal potency against Aedes aegypti [1]. Specifically, modifications to this position (where the target compound bears a propyl group) are correlated with significant changes in biological activity, informing the design of optimized molecules [1].

Vector Control Larvicide QSAR

Chemical Stability: The 1,2,4-Oxadiazole Ring as a Robust Bioisostere

The 1,2,4-oxadiazole heterocycle is recognized for its metabolic stability and is often employed as a bioisostere for ester or amide functionalities in drug design [1]. This intrinsic stability differentiates it from more labile heterocycles or acyclic linkers that might be prone to hydrolysis in biological systems.

Medicinal Chemistry Bioisostere Chemical Stability

Synthetic Utility: Carboxylic Acid Handle for Diversification

The presence of a free carboxylic acid group in this compound provides a direct, versatile handle for further functionalization via amide coupling, esterification, or reduction, which is a practical advantage over similar oxadiazoles that may require additional deprotection steps . This feature can streamline synthetic workflows compared to protected analogs like esters.

Synthetic Chemistry Drug Discovery Building Blocks

Evidence Strength Advisory

It is important to note that direct, head-to-head quantitative comparisons for this exact compound against specific analogs are currently limited in the public domain. The primary evidence for its utility is derived from class-level studies on closely related scaffolds [1] and its inherent structural features [2]. Procurement decisions should be guided by these established SAR principles and its practical utility as a synthetic building block.

Data Quality

Optimal Applications for 4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic Acid


Integrin αvβ3 Antagonist Lead Optimization

This compound is best utilized as a core scaffold for synthesizing and optimizing novel antagonists of the αvβ3 integrin, a validated target in angiogenesis, osteoporosis, and cancer metastasis. Its established class-level potency and selectivity against αIIbβ3 make it a valuable starting point for medicinal chemistry campaigns focused on this target [1].

Chemical Probe Development for Vector Control

Given the demonstrated larvicidal activity of structurally related oxadiazole propionic acids, this compound can serve as a key intermediate for developing new chemical probes or insecticides targeting Aedes aegypti, the primary vector for dengue and Zika viruses. The propyl substitution pattern is a key feature for exploring SAR in this context [2].

Synthesis of Diverse Heterocyclic Libraries

As a bifunctional building block containing both a stable 1,2,4-oxadiazole and a reactive carboxylic acid, this compound is ideal for generating diverse compound libraries. It allows for rapid, parallel derivatization via amide bond formation, enabling the exploration of chemical space around a metabolically stable core .

Bioisostere Replacement in Drug Discovery

The 1,2,4-oxadiazole moiety is a well-known bioisostere for esters and amides. Researchers can utilize this compound to replace a labile group in a lead molecule with a more stable heterocyclic core, potentially improving metabolic stability and pharmacokinetic properties without drastically altering molecular geometry [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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